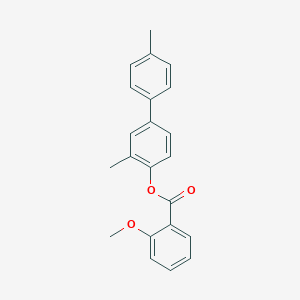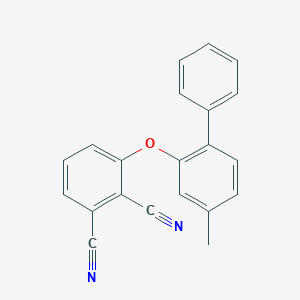
3,4'-DIMETHYLBIPHENYL-4-YL 2-METHOXYBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate typically involves the following steps:
Formation of 3,4’-Dimethyl[1,1’-biphenyl]: This can be achieved through a Grignard reaction where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,4’-dimethyl-1,1’-biphenyl is then esterified with 2-methoxybenzoic acid under acidic conditions to form 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-carboxybenzoate.
Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylbiphenyl: Lacks the methoxybenzoate group, making it less versatile in certain applications.
3,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the ester functionality, limiting its reactivity.
4,4’-Dimethyl-1,1’-biphenyl: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is unique due to the presence of both the biphenyl core and the methoxybenzoate group. This combination imparts distinct chemical properties, making it useful in a wide range of applications from synthetic chemistry to biological research.
Propriétés
Formule moléculaire |
C22H20O3 |
|---|---|
Poids moléculaire |
332.4g/mol |
Nom IUPAC |
[2-methyl-4-(4-methylphenyl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H20O3/c1-15-8-10-17(11-9-15)18-12-13-20(16(2)14-18)25-22(23)19-6-4-5-7-21(19)24-3/h4-14H,1-3H3 |
Clé InChI |
ZXDMVZCVIQSKIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]benzoic acid](/img/structure/B390487.png)
![2-(2-methylphenoxy)-N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390488.png)
![4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE](/img/structure/B390489.png)
![N-[2-(dodecanoyl-2-methylanilino)ethyl]-N-(2-methylphenyl)dodecanamide](/img/structure/B390490.png)




![4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B390498.png)
![4-(6-{4-[(3-Methylbenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 3-methylbenzoate](/img/structure/B390499.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390506.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
